Cas no 27693-38-5 (2-(4-Nitrobenzoyl)pyridine)
2-(4-Nitrobenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Methanone,(4-nitrophenyl)-2-pyridinyl-
- 2-(4-Nitrobenzoyl)pyridine
- (4-Nitrophenyl)(pyridin-2-yl)methanone
- (4-nitrophenyl)-pyridin-2-ylmethanone
- 27693-38-5
- SCHEMBL7112517
- Methanone, (4-nitrophenyl)-2-pyridinyl-
- NSC 153606
- NSC-153606
- DTXSID50302788
- CBA69338
- NSC153606
- AKOS016018638
-
- MDL: MFCD00957340
- Inchi: 1S/C12H8N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8H
- InChI Key: DKADZZGFYHQBFQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CN=1)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.05354
- Monoisotopic Mass: 228.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.8Ų
Experimental Properties
- Density: 1.322
- Boiling Point: 416.8°C at 760 mmHg
- Flash Point: 205.9°C
- Refractive Index: 1.62
- PSA: 73.1
- LogP: 2.74400
2-(4-Nitrobenzoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202547-2g |
2-(4-Nitrobenzoyl)pyridine |
27693-38-5 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202547-5g |
2-(4-Nitrobenzoyl)pyridine |
27693-38-5 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Fluorochem | 202547-1g |
2-(4-Nitrobenzoyl)pyridine |
27693-38-5 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Matrix Scientific | 086613-1g |
2-(4-Nitrobenzoyl)pyridine, 97% |
27693-38-5 | 97% | 1g |
$753.00 | 2023-09-08 | |
| Matrix Scientific | 086613-2g |
2-(4-Nitrobenzoyl)pyridine, 97% |
27693-38-5 | 97% | 2g |
$1137.00 | 2023-09-08 | |
| Matrix Scientific | 086613-5g |
2-(4-Nitrobenzoyl)pyridine, 97% |
27693-38-5 | 97% | 5g |
$2178.00 | 2023-09-08 | |
| abcr | AB333738-1 g |
2-(4-Nitrobenzoyl)pyridine; . |
27693-38-5 | 1g |
€954.60 | 2023-04-26 | ||
| abcr | AB333738-2 g |
2-(4-Nitrobenzoyl)pyridine; . |
27693-38-5 | 2g |
€1400.00 | 2023-04-26 | ||
| TRC | N066460-250mg |
2-(4-Nitrobenzoyl)pyridine |
27693-38-5 | 250mg |
$ 675.00 | 2022-06-03 | ||
| TRC | N066460-500mg |
2-(4-Nitrobenzoyl)pyridine |
27693-38-5 | 500mg |
$ 1125.00 | 2022-06-03 |
2-(4-Nitrobenzoyl)pyridine Suppliers
2-(4-Nitrobenzoyl)pyridine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(4-Nitrobenzoyl)pyridine
Recent Advances in the Study of 2-(4-Nitrobenzoyl)pyridine (CAS: 27693-38-5) in Chemical Biology and Pharmaceutical Research
2-(4-Nitrobenzoyl)pyridine (CAS: 27693-38-5) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a pyridine ring substituted with a 4-nitrobenzoyl group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the context of antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 2-(4-Nitrobenzoyl)pyridine to enhance its bioactivity. Researchers synthesized a series of derivatives by introducing different functional groups at the pyridine nitrogen and the nitrobenzoyl moiety. The study revealed that certain derivatives exhibited potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings underscore the compound's potential as a lead structure for novel antibiotics.
In another groundbreaking study, 2-(4-Nitrobenzoyl)pyridine was utilized as a precursor for the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer. Researchers demonstrated that derivatives of this compound could selectively inhibit specific kinases involved in tumor proliferation. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to bind to the ATP-binding site of kinases, thereby blocking their activity.
Beyond its pharmacological applications, 2-(4-Nitrobenzoyl)pyridine has also been explored in chemical biology as a fluorescent probe. A 2024 study in Analytical Chemistry reported the development of a nitrobenzoyl-pyridine-based probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, making it a valuable tool for studying oxidative stress-related diseases. This application opens new avenues for the compound's use in diagnostic and therapeutic research.
The synthesis and scalability of 2-(4-Nitrobenzoyl)pyridine have also been a focus of recent research. A team of chemists developed a more efficient synthetic route using green chemistry principles, reducing the use of hazardous solvents and improving yield. This advancement, detailed in Organic Process Research & Development, addresses one of the key challenges in the industrial application of this compound, paving the way for its broader adoption in pharmaceutical manufacturing.
In conclusion, 2-(4-Nitrobenzoyl)pyridine (CAS: 27693-38-5) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial agents to kinase inhibitors and fluorescent probes, highlight its versatility. Future research directions may include further structural optimization to enhance its bioactivity and the exploration of its potential in other therapeutic areas. The compound's growing body of research underscores its importance as a valuable tool in the development of next-generation pharmaceuticals.
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